molecular formula C13H20Cl2NO5P B14705421 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate CAS No. 17773-94-3

2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate

Cat. No.: B14705421
CAS No.: 17773-94-3
M. Wt: 372.2 g/mol
InChI Key: HBYCFRYSXHQVKA-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphoramidate group, which includes a phosphorus atom bonded to nitrogen and oxygen atoms. The compound’s structure allows it to participate in various chemical reactions, making it valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of phenyl phosphorodichloridate with 2,3-dihydroxypropylamine in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.

Another method involves the oxidative cross-coupling of phenyl phosphorodichloridate with 2,3-dihydroxypropylamine, followed by purification steps to isolate the final compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the compound into simpler phosphoramidate structures.

    Substitution: The chloroethyl groups can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes.

Major Products

The major products formed from these reactions include various phosphoramidate derivatives, which can be further utilized in different applications. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a range of functionalized phosphoramidates.

Scientific Research Applications

2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to the inhibition or modulation of their activity. This interaction is facilitated by the compound’s phosphoramidate group, which can undergo nucleophilic attack by amino acid residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate
  • Phenyl phosphorodichloridate
  • 2,3-Dihydroxypropylamine

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. The presence of both dihydroxypropyl and chloroethyl groups allows for diverse chemical modifications, making it a versatile reagent in various applications.

Properties

CAS No.

17773-94-3

Molecular Formula

C13H20Cl2NO5P

Molecular Weight

372.2 g/mol

IUPAC Name

3-[bis(2-chloroethyl)amino-phenoxyphosphoryl]oxypropane-1,2-diol

InChI

InChI=1S/C13H20Cl2NO5P/c14-6-8-16(9-7-15)22(19,20-11-12(18)10-17)21-13-4-2-1-3-5-13/h1-5,12,17-18H,6-11H2

InChI Key

HBYCFRYSXHQVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OCC(CO)O

Origin of Product

United States

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